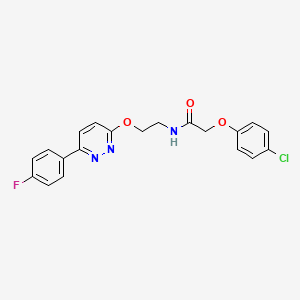

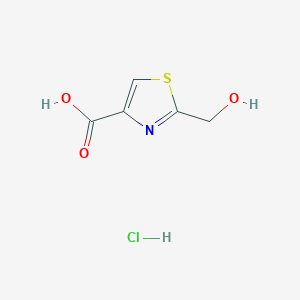

2-(4-氯苯氧基)-N-(2-((6-(4-氟苯基)吡啶并氮杂卓-3-基)氧基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves the reaction of acetamide derivatives with various aromatic amines or halogenated compounds to yield heterocyclic structures or to introduce specific functional groups that confer biological activity . For example, the synthesis of pyridazinone derivatives with anticancer properties involves characterizing the compounds using spectral techniques . Similarly, the synthesis of chlorophenyl acetamides as thrombin inhibitors involves specific substituents that enhance potency .

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been determined using various spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can lead to the formation of heterocyclic compounds when reacted with isoelectric bifunctional aromatic amines . The presence of chloro and fluoro substituents on the aromatic rings can influence the reactivity and the types of reactions these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms and the ability to form hydrogen bonds can affect the compound's solubility, melting point, and reactivity . The crystal structures of related compounds reveal the importance of intermolecular interactions such as hydrogen bonding and halogen-π interactions in determining the solid-state arrangement .

Relevant Case Studies

Case studies involving related compounds demonstrate their potential biological activities. For example, certain pyridazinone derivatives exhibit significant anticancer, antiangiogenic, and antioxidant activities . Another study shows the use of chlorophenyl acetamide derivatives as potent thrombin inhibitors, which could have therapeutic applications . Additionally, the synthesis and bio-assay of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate as an insect growth regulator highlight the potential use of such compounds in pest control .

科学研究应用

合成和抗菌研究

2-(4-氯苯氧基)-N-(2-((6-(4-氟苯基)吡啶并氮杂卓-3-基)氧基)乙基)乙酰胺参与合成具有潜在抗菌特性的各种衍生物。例如,4-氧代-噻唑烷酮衍生物的合成涉及将(4-氯苯氧基)乙酸乙酯与水合肼缩合生成 2-(4-氯苯氧基)-乙酰肼,然后进行进一步反应,根据 IR、1H NMR、LC-MS 和元素分析数据生成具有指定结构的化合物。这些化合物已被探索其抗菌活性,表明该化学物质在开发新的抗菌剂中的作用 (Patel, Mistry, & Desai, 2009).

抗癌药物合成和分子对接分析

另一个应用涉及 N-(2-氨基苯基)-2-(2-异丙基苯氧基)乙酰胺的合成和结构解析,通过针对 VEGFr 受体的计算机模拟确认其抗癌活性。该化合物的晶体结构展示了分子间的氢键,提供了其作为抗癌药物的潜力的见解 (Sharma 等,2018).

光伏效率和配体-蛋白质相互作用

此外,该分子已在生物活性苯并噻唑酮酰胺类似物的合成中得到探索,研究了它们的振动光谱、电子性质和配体-蛋白质相互作用。由于这些化合物具有光收集效率和电子注入自由能,并且表现出非线性光学活性和与环氧合酶 1 (COX1) 的相互作用,因此它们在光伏应用中显示出潜力,强调了它们在药物化学和材料科学中的多方面应用 (Mary 等,2020).

凝血酶抑制

此外,其衍生物已被研究为凝血酶抑制剂,为合成在治疗应用中具有显着潜力的化合物提供了一条可扩展途径,尤其是在需要凝血酶抑制的条件下 (Ashwood 等,2004).

属性

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O3/c21-15-3-7-17(8-4-15)28-13-19(26)23-11-12-27-20-10-9-18(24-25-20)14-1-5-16(22)6-2-14/h1-10H,11-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGLPKYWXVIYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)COC3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride](/img/structure/B2551912.png)

![N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2551915.png)

![3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2551916.png)

![N-(2-furylmethyl)-2-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2551917.png)

![tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate](/img/structure/B2551919.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2551925.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2551927.png)

![2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2551929.png)

![4-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2551930.png)